molecular formula C12H23NO3 B576022 Alanine,  2-methyl-N-(1-oxooctyl)- CAS No. 176664-71-4

Alanine, 2-methyl-N-(1-oxooctyl)-

Cat. No.: B576022
CAS No.: 176664-71-4
M. Wt: 229.32
InChI Key: PLXBHAOFRHUTEU-UHFFFAOYSA-N
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Description

Table 1: Molecular Identity Summary

Property Value
IUPAC Name 2-(octanoylamino)-2-methylpropanoic acid
CAS Registry Number 176664-71-4
Molecular Formula C₁₂H₂₃NO₃
Exact Mass 229.1678 Da
Molecular Weight 229.32 g/mol

This data ensures precise identification in analytical and synthetic contexts, such as mass spectrometry or chromatographic analysis.

Properties

CAS No.

176664-71-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32

IUPAC Name

2-methyl-2-(octanoylamino)propanoic acid

InChI

InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

PLXBHAOFRHUTEU-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC(C)(C)C(=O)O

Synonyms

Alanine, 2-methyl-N-(1-oxooctyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Chain Lengths

Compounds with differing acyl chain lengths exhibit distinct physicochemical and functional properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Source/Application
Alanine, 2-methyl-N-(1-oxooctyl)- 176664-71-4 C₁₂H₂₃NO₃ 229.32 2-methyl, N-(1-oxooctyl) Synthetic
Alanine, 2-methyl-N-(1-oxopropyl)- 106897-28-3 C₇H₁₃NO₃ 159.18 2-methyl, N-(1-oxopropyl) Synthetic
Alanine, 2-methyl-N-(1-oxobutyl)- 176664-97-4 C₈H₁₅NO₃ 173.21 2-methyl, N-(1-oxobutyl) Synthetic
β-Alanine, N-(1-oxooctadecyl)- 50695-81-3 C₂₄H₄₅NO₅ 427.62 Beta-alanine, N-(1-oxooctadecyl) Surfactant precursor

Key Findings :

  • Lipophilicity : Longer acyl chains (e.g., 1-oxooctyl vs. 1-oxopropyl) increase logP values, enhancing lipid solubility. For instance, the octyl chain in the target compound may improve surfactant or drug delivery capabilities compared to shorter analogs .
  • Synthesis : Shorter-chain derivatives (e.g., 1-oxopropyl) are often intermediates in peptide synthesis, while longer chains (e.g., 1-oxooctadecyl) are used in amphiphilic molecules for detergents .

Functional Group Modifications

Substitutions on the amino or carboxyl groups alter reactivity and applications:

Compound Name CAS Number Key Modifications Applications
N-Isobutyryl-DL-alanine 157170-72-4 N-isobutyryl group Pharmaceutical intermediates
2-Methyl-N-[(4-methylphenyl)sulfonyl]alanine 7663-91-4 Sulfonyl group Protease inhibition studies
N-(1-Oxooctyl)glycine - Glycine backbone, N-(1-oxooctyl) Marine natural product

Key Findings :

  • N-Acylation : The target compound’s N-(1-oxooctyl) group contrasts with sulfonyl or isobutyryl modifications, which may reduce solubility but enhance stability or receptor binding .
  • Biological Activity : N-(1-Oxooctyl)glycine , found in marine macrophytes (C. crassa), shares the oxooctyl chain but lacks the 2-methyl group, suggesting divergent bioactivity profiles .

Beta-Alanine Derivatives

Beta-alanine analogs exhibit distinct backbone structures:

Compound Name CAS Number Molecular Formula Key Features
β-Alanine, N-butyl-N-(1-oxooctyl)-, ester derivative 124900-08-9 C₂₀H₃₈NO₄ Esterified carboxyl group
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine 33018-83-6 C₁₆H₃₁N₃O₄ Amphoteric surfactant

Key Findings :

  • Amphiphilicity : Beta-alanine derivatives with hydroxyethyl and oxooctyl groups (e.g., CAS 33018-83-6) are used in fatty amphocarboxylates for cosmetics, highlighting the role of polar groups in surfactant design .
  • Toxicity : Some β-alanine esters (e.g., CAS 124900-08-9) are listed in toxic chemical inventories, suggesting stricter handling requirements compared to the target compound .

Peptide Conjugates

Complex conjugates integrate the target compound into larger structures:

Compound Name CAS Number Molecular Formula Application
L-Alanine, N-methyl-N-(10-methyl-1-oxoundecyl)-... 459844-20-3 C₄₂H₆₀N₆O₁₁ Anticancer peptide research

Key Findings :

  • Drug Delivery : The 1-oxoundecyl chain in this peptide enhances cellular uptake, demonstrating how acyl chain length impacts pharmacokinetics .

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction involves reacting an amino acid with an acyl chloride in a biphasic system (aqueous base and organic solvent). For this compound:

  • 2-Methylalanine is dissolved in aqueous sodium hydroxide (pH ~10–12), ensuring deprotonation of the amino group.

  • Octanoyl chloride is added dropwise to the vigorously stirred mixture, typically in dichloromethane or ethyl acetate.

  • The reaction proceeds at 0–25°C, with the acyl chloride reacting preferentially with the nucleophilic amino group to form the amide bond.

  • Post-reaction acidification precipitates the product, which is purified via recrystallization or chromatography.

Key Considerations :

  • Excess base neutralizes HCl byproduct, preventing protonation of the amino group.

  • Competing esterification of the carboxylic acid is minimized due to its deprotonated state in alkaline media.

Carbodiimide-Mediated Coupling

This method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate octanoic acid:

  • Octanoic acid is activated by EDC/HOBt in anhydrous dimethylformamide (DMF) or dichloromethane.

  • 2-Methylalanine (with its carboxylic acid protected as a methyl ester) is introduced, allowing the activated intermediate to acylate the amino group.

  • Deprotection of the methyl ester via hydrolysis with aqueous NaOH yields the final product.

Advantages :

  • High selectivity for amide bond formation.

  • Compatibility with heat-sensitive substrates due to mild reaction conditions (0–30°C).

Mixed Anhydride Approach

Inspired by large-scale peptide synthesis, this method uses ethyl chloroformate to generate a reactive mixed anhydride:

  • Octanoic acid is treated with ethyl chloroformate and a tertiary amine (e.g., N-methylmorpholine) in tetrahydrofuran (THF) at -15°C.

  • The resulting mixed anhydride is reacted with 2-methylalanine , whose amino group attacks the electrophilic carbonyl carbon.

  • The reaction is quenched with aqueous acid, and the product is extracted into an organic solvent.

Optimization Insights :

  • Low temperatures (-10°C to 0°C) suppress side reactions like oligomerization.

  • Sodium hydrogen carbonate is preferred for pH adjustment to avoid epimerization.

Solvent and Base Selection

Solvent Systems

  • Polar aprotic solvents (DMF, THF) enhance reagent solubility and stabilize intermediates in carbodiimide and mixed anhydride methods.

  • Halogenated solvents (dichloromethane) are ideal for Schotten-Baumann reactions due to immiscibility with water.

Base Compatibility

  • Inorganic bases (NaOH, NaHCO₃) are used in aqueous phases for Schotten-Baumann reactions.

  • Organic bases (triethylamine, N-methylmorpholine) facilitate anhydride formation and neutralize HCl in non-aqueous systems.

Purification and Stability

Chromatographic Purification

Silica gel chromatography with eluents such as ethyl acetate/hexane (1:3) effectively isolates the product from unreacted starting materials or dipeptide byproducts.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous N-acylated amino acids reveals decomposition temperatures exceeding 110°C, indicating suitability for long-term storage at ambient conditions.

Scalability and Industrial Relevance

Flow Reactor Adaptation

Recent advancements in continuous flow chemistry enable safe scale-up of diazomethane-based acylations, though analogous systems for octanoyl derivatives remain exploratory.

Cost Efficiency

Ethyl chloroformate and EDC are cost-effective reagents for large-scale synthesis, with estimated material costs of $50–100 per kilogram of product .

Q & A

Q. What are the established synthetic pathways for Alanine, 2-methyl-N-(1-oxooctyl)-, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves acylation of 2-methylalanine with 1-oxooctanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Purity can be verified using HPLC with UV detection (λ = 254 nm) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR spectral matching against theoretical predictions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR should show distinct peaks for the methyl group (δ ~1.2 ppm) and the N-acyl proton (δ ~8.1 ppm). <sup>13</sup>C NMR confirms the carbonyl (C=O) groups at δ ~170–175 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak ([M+H]<sup>+</sup> at m/z 286.2 for C12H23NO3). Compare with theoretical fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key stretches include N-H (~3300 cm<sup>-1</sup>), C=O (~1650 cm<sup>-1</sup>), and C-O (~1250 cm<sup>-1</sup>) .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • Methodological Answer : Regulatory guidelines (e.g., Australia’s IChEMS Register) classify structurally related amphoteric carboxylates under Schedule 3, requiring strict controls:
  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.
  • Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of Alanine, 2-methyl-N-(1-oxooctyl)-?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C.
  • Deuteration Experiments : Exchange labile protons (e.g., -NH) with D2O to simplify <sup>1</sup>H NMR spectra.
  • Computational Validation : Compare experimental IR/MS data with DFT-calculated spectra (e.g., using Gaussian 16) to confirm assignments .

Q. What read-across strategies are valid for predicting the toxicity of this compound when experimental data are limited?

  • Methodological Answer : Read-across justification requires structural analogs (e.g., Sodium Cocoamphopropionate) with established toxicity profiles. Key steps:
  • Structural Similarity : Align functional groups (e.g., acylated amino acids) and chain lengths (C8 vs. C12 derivatives).
  • Data Gap Analysis : Use OECD QSAR Toolbox to extrapolate acute toxicity (LC50) from analogs like N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine .

Q. How does regulatory classification impact experimental design for environmental fate studies?

  • Methodological Answer : Compounds listed under Schedule 3 (IChEMS) require tiered testing:
  • Phase 1 : Aerobic biodegradation (OECD 301D) and hydrolysis (OECD 111) to assess persistence.
  • Phase 2 : Ecotoxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) if Phase 1 results indicate stability .

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